2,3-Bis(heptafluoropropyl)pyridine

Description

Contextualization within Advanced Organofluorine Chemistry Research

Organofluorine chemistry has become a cornerstone in the development of advanced materials and pharmaceuticals. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their properties, often leading to enhanced thermal stability, increased lipophilicity, and greater metabolic resistance. nih.govontosight.ai Per- and polyfluoroalkyl substances (PFAS), a class to which 2,3-Bis(heptafluoropropyl)pyridine belongs, are known for their chemical inertness and unique surface properties. tpsgc-pwgsc.gc.ca

In advanced research, polyfluoroalkylated pyridines are investigated as versatile building blocks. nih.gov The electron-withdrawing nature of perfluoroalkyl groups significantly modifies the electron density of the pyridine (B92270) ring, influencing its reactivity in subsequent chemical transformations. researchgate.net These compounds are precursors for more complex molecules, including fluoropolymers and specialized agrochemicals, where the stability of the C-F bond is a highly desirable trait. nih.govnih.gov

Fundamental Aspects of Pyridine Heterocyclic Systems

Pyridine is a six-membered aromatic heterocycle with the chemical formula C₅H₅N. youtube.com Its structure is analogous to benzene, with one CH group replaced by a nitrogen atom. This substitution has several key consequences for the molecule's properties.

Aromaticity: Like benzene, pyridine is aromatic, with six delocalized π-electrons in a planar ring, which confers significant stability. youtube.com

Basicity: The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This lone pair makes pyridine a weak base. youtube.com

Reactivity: The nitrogen atom's electronegativity makes the pyridine ring electron-deficient compared to benzene. This deactivation influences its reactivity towards electrophilic and nucleophilic substitution reactions. Nucleophilic aromatic substitution (SNAr) is particularly facilitated on pyridines, especially when electron-withdrawing substituents are present. nih.govacs.org

The fundamental properties of the pyridine core are significantly modulated by the attachment of substituents, as seen in this compound.

Structural Classification of Bis-Substituted Pyridine Frameworks

Bis-substituted pyridines can be classified based on the relative positions of the two substituents on the pyridine ring. There are six possible isomers for a pyridine ring with two identical substituents: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-disubstituted pyridines.

The 2,3-disubstitution pattern, as seen in the title compound, places the two substituent groups on adjacent carbon atoms of the ring. This vicinal arrangement can lead to significant steric interactions between the bulky heptafluoropropyl groups, potentially influencing the planarity of the pyridine ring and its conformational preferences. The synthesis of specific isomers, such as 2,3-disubstituted pyridines, often requires careful control of reaction conditions to achieve the desired regioselectivity. nih.gov

From a functional perspective, these frameworks are classified by the nature of their substituents. The heptafluoropropyl groups in this compound are strong electron-withdrawing groups due to the high electronegativity of fluorine atoms. This electronic effect further reduces the electron density of the pyridine ring, enhancing its susceptibility to nucleophilic attack.

Academic Research Rationale and Objectives for this compound

The academic interest in a molecule like this compound is driven by several key objectives rooted in synthetic and materials chemistry. While specific research on this exact compound is limited, the rationale can be inferred from studies on analogous polyfluorinated pyridines.

Primary Research Objectives:

Development of Novel Synthetic Methodologies: A key objective is the creation of efficient and regioselective methods to introduce multiple perfluoroalkyl groups onto a pyridine core. nih.gov The synthesis of asymmetrically substituted pyridines like the 2,3-isomer presents a significant synthetic challenge.

Investigation of Physicochemical Properties: Researchers aim to understand how the introduction of two bulky, electron-withdrawing heptafluoropropyl groups at adjacent positions affects the molecule's fundamental properties. This includes its thermal stability, lipophilicity, and electronic characteristics. ontosight.ai Such data is critical for predicting the behavior of these molecules in various applications.

Use as a Unique Building Block: A major goal is to utilize this compound as a precursor for more complex molecular architectures. nih.gov Its unique steric and electronic profile makes it a candidate for creating novel polymers, ligands for catalysis, and biologically active compounds with tailored properties. nih.govnih.gov The reactivity of the remaining C-H positions on the pyridine ring, or the potential for nucleophilic substitution of other groups, are areas of synthetic exploration. acs.org

Exploring Steric and Electronic Effects: The adjacent, bulky perfluoroalkyl groups are expected to create a unique steric environment around the nitrogen atom and the 2 and 3-positions of the ring. This could lead to unusual reactivity and selectivity in coordination chemistry or further functionalization, providing a platform to study fundamental aspects of molecular interactions.

Data Tables

Table 1: General Physicochemical Properties of Fluorinated Pyridines

| Property | General Observation for Polyfluoroalkyl Pyridines | Reference |

|---|---|---|

| Thermal Stability | Generally high due to the strength of the C-F bond. | ontosight.ai |

| Chemical Inertness | Resistant to many chemical transformations, particularly oxidation. | nih.gov |

| Lipophilicity | Increased compared to non-fluorinated analogues, affecting solubility and membrane permeability. | ontosight.ai |

| Boiling Point | Tends to be higher than non-fluorinated analogues of similar molecular weight. | tpsgc-pwgsc.gc.ca |

| Reactivity | Ring is highly deactivated, making it susceptible to nucleophilic aromatic substitution (SNAr). | nih.govacs.org |

Table 2: Comparison of Pyridine Substitution Patterns

| Isomer | Substitution Positions | Key Structural Feature | Potential Research Interest |

|---|---|---|---|

| 2,3-Disubstituted | Vicinal (Adjacent) | High potential for steric hindrance between substituents. Asymmetric. | Studying effects of steric clash on reactivity and conformation. |

| 2,6-Disubstituted | Symmetric | Substituents flank the nitrogen atom, potentially blocking coordination. | Ligand design, catalysis. |

| 3,5-Disubstituted | Symmetric | Substituents are meta to the nitrogen, providing electronic effects with less direct steric hindrance at the N-atom. | Building blocks for pharmaceuticals. nih.gov |

| 2,4-Disubstituted | Asymmetric | Substituents at electronically distinct positions (ortho and para to N). | Probing regioselective functionalization. |

Structure

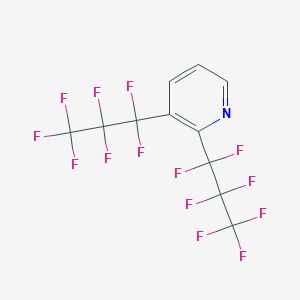

2D Structure

3D Structure

Properties

CAS No. |

104986-67-6 |

|---|---|

Molecular Formula |

C11H3F14N |

Molecular Weight |

415.13 g/mol |

IUPAC Name |

2,3-bis(1,1,2,2,3,3,3-heptafluoropropyl)pyridine |

InChI |

InChI=1S/C11H3F14N/c12-6(13,8(16,17)10(20,21)22)4-2-1-3-26-5(4)7(14,15)9(18,19)11(23,24)25/h1-3H |

InChI Key |

ZELPNMPNXOGQKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2,3 Bis Heptafluoropropyl Pyridine

Investigations into Electrophilic Aromatic Substitution on Perfluorinated Pyridine (B92270) Frameworks

Electrophilic aromatic substitution (EAS) on pyridine is notably more challenging than on benzene. The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system, but its electronegativity deactivates the ring towards attack by electrophiles. wikipedia.orguoanbar.edu.iq In acidic conditions, which are common for many EAS reactions like nitration or sulfonation, the nitrogen atom is protonated to form a pyridinium (B92312) ion. This positive charge further intensifies the deactivation of the ring, making it resemble highly deactivated systems like nitrobenzene. wikipedia.orguoanbar.edu.iq

The introduction of perfluoroalkyl groups, such as the heptafluoropropyl chains in 2,3-Bis(heptafluoropropyl)pyridine, exacerbates this deactivation. Perfluoroalkyl groups are powerful electron-withdrawing substituents due to the high electronegativity of fluorine atoms. nih.gov Consequently, the pyridine ring in this compound is exceptionally electron-poor and thus highly unreactive towards electrophiles.

Key characteristics of electrophilic aromatic substitution on this framework include:

Extreme Deactivation: The combined electron-withdrawing effects of the ring nitrogen and two heptafluoropropyl groups make the aromatic system a very poor nucleophile.

Harsh Conditions Required: Any potential electrophilic substitution would necessitate extremely vigorous reaction conditions. wikipedia.org

Predicted Regioselectivity: In the unlikely event of a reaction, electrophilic attack on a pyridine ring is directed to the meta-position (C-3 and C-5), as this avoids placing a positive charge on the already electron-deficient nitrogen in the resonance intermediates. wikipedia.orgrsc.org For this compound, the C-5 position would be the predicted site of attack.

Due to this profound lack of reactivity, Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings, as the Lewis acid catalyst coordinates with the basic nitrogen atom, leading to even greater deactivation. wikipedia.org For perfluorinated systems like this compound, this pathway is considered non-viable.

Nucleophilic Substitution Reactivity of the Pyridine Ring System

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the perfluorinated pyridine framework makes it highly susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqgoogle.com In pentafluoropyridine, nucleophilic attack occurs preferentially at the C-4 position (para to the nitrogen), followed by the C-2 and C-6 positions (ortho to the nitrogen). google.com This regioselectivity is governed by the ability of the electronegative nitrogen to stabilize the anionic Meisenheimer intermediate, particularly when the negative charge is delocalized onto the ortho and para positions. uoanbar.edu.iqyoutube.com

For this compound, the C-2 and C-3 positions are blocked by the perfluoroalkyl groups. The remaining positions (C-4, C-5, C-6) are activated towards nucleophilic attack by the strong inductive effect of the adjacent substituents and the ring nitrogen. The fluorine atoms on the pyridine ring (if present on a precursor like 2,3-bis(heptafluoropropyl)-4,5,6-trifluoropyridine) would be excellent leaving groups.

The expected order of reactivity for nucleophilic attack on a theoretical perfluorinated precursor to this compound is as follows:

| Position | Relation to Nitrogen | Activating/Deactivating Factors | Predicted Reactivity |

| C-4 | Para | Strong activation from nitrogen; strong activation from C-3 C₃F₇ group. | Highest |

| C-6 | Ortho | Strong activation from nitrogen; moderate activation from C-5 (if un-substituted). | High |

| C-5 | Meta | Moderate activation from adjacent C-4 and C-6 positions and C₃F₇ groups. | Moderate |

Common nucleophiles used in these reactions include alkoxides, amines, and thiolates, which can displace a leaving group (like fluoride) to form a variety of substituted pyridine derivatives. utwente.nl

Transition Metal-Catalyzed Cross-Coupling for Advanced Derivatization

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. While this compound itself may not be a direct substrate for many coupling reactions without a suitable leaving group, it can be readily derivatized for this purpose.

A common strategy involves a two-step process:

Introduction of a Coupling Handle: A leaving group, typically a halogen such as chlorine or bromine, is introduced onto the pyridine ring. This can be achieved via nucleophilic aromatic substitution (as described in section 3.2) on a more fluorinated precursor. For instance, reacting a perfluorinated pyridine containing the 2,3-bis(heptafluoropropyl) motif with a halide salt could install a halogen at the highly reactive C-4 or C-6 position.

Cross-Coupling Reaction: The resulting halo-pyridine derivative can then be used in a variety of palladium-, nickel-, or copper-catalyzed cross-coupling reactions.

The table below outlines potential cross-coupling reactions for a hypothetical 4-halo-2,3-bis(heptafluoropropyl)pyridine intermediate.

| Reaction Name | Catalyst (Typical) | Coupling Partner | Bond Formed | Resulting Structure |

| Suzuki Coupling | Pd(PPh₃)₄, Ni(dppf)Cl₂ | Aryl/Alkyl Boronic Acid or Ester | C-C | 4-Aryl/Alkyl-2,3-bis(heptafluoropropyl)pyridine |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane (e.g., R-SnBu₃) | C-C | 4-Aryl/Alkyl/Vinyl-2,3-bis(heptafluoropropyl)pyridine |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ with phosphine (B1218219) ligand | Amine (R₂NH) | C-N | 4-(Dialkylamino)-2,3-bis(heptafluoropropyl)pyridine |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | C-C (alkynyl) | 4-Alkynyl-2,3-bis(heptafluoropropyl)pyridine |

| Heck Coupling | Pd(OAc)₂ | Alkene | C-C (alkenyl) | 4-Alkenyl-2,3-bis(heptafluoropropyl)pyridine |

These methods allow for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from the core this compound structure.

Transformations and Interconversions of the Perfluoropropyl Side Chains

The heptafluoropropyl side chains are generally robust due to the strength of the carbon-fluorine bond. digitellinc.com However, under specific conditions, these groups can undergo transformations, offering another avenue for derivatization.

Hydrodefluorination: Recent advances have shown that perfluoroalkyl groups on aromatic rings can be fully hydrodefluorinated (all F atoms replaced by H) using nickel catalysis. For example, a catalyst system of Ni(cod)₂ with an N-heterocyclic carbene (NHC) ligand in the presence of a silane (B1218182) reagent can convert perfluoroalkyl arenes into their corresponding alkyl arenes. This reaction proceeds through a proposed mechanism involving C-F bond activation at the benzylic position, elimination of HF, and subsequent reduction steps. Applying this to this compound would yield 2,3-dipropylpyridine.

Photocatalytic C-F Bond Activation: Visible-light photoredox catalysis can enable site-selective C-F bond activation. Studies on perfluoroalkylarenes have demonstrated that reactions can be initiated at the benzylic position (the C-C bond adjacent to the aromatic ring). nih.gov This approach generates perfluoroalkyl radicals that can participate in further reactions, although the stability and steric hindrance of longer chains can influence the outcome. nih.gov

Conversion to Vinyl Ethers: Perfluoroalkyl groups can be precursors to other functionalities. For instance, related perfluoroalkyl alcohols can be converted to perfluoroalkyl vinyl ethers via transetherification. utwente.nl More complex multi-step synthetic sequences involving halogenation and dehalogenation can also transform perfluoroacyl fluorides into perfluorovinyl ethers, which are valuable monomers. google.comfluorine1.ru While not a direct transformation of the existing side chain, these synthetic routes highlight methods for creating related functional groups.

The high stability of C-F bonds means that transformations of the heptafluoropropyl groups typically require specialized and forcing conditions, such as organometallic catalysis or photocatalysis. scribd.com

Exploration of Coordination Chemistry with Perfluorinated Bis(pyridine) Motifs

The nitrogen atom in this compound possesses a lone pair of electrons and can therefore function as a ligand, coordinating to metal centers to form complexes. However, its coordination behavior is significantly influenced by two competing factors:

Electronic Effects: The strong electron-withdrawing nature of the two heptafluoropropyl groups drastically reduces the electron density on the pyridine ring and, by extension, the basicity of the nitrogen atom. rsc.org This weakened basicity results in a weaker coordination bond compared to non-fluorinated pyridines.

Steric Hindrance: The bulky C₃F₇ group at the C-2 position (ortho to the nitrogen) creates substantial steric crowding around the coordination site. This hindrance can prevent the ligand from readily accessing the metal center, potentially leading to lower complex stability or preventing coordination altogether, especially with larger metal ions or in sterically crowded coordination spheres.

While the term "bis(pyridine) motif" typically refers to ligands containing two pyridine rings, the principles of coordination chemistry for perfluorinated pyridines are relevant. Research on iron-pyridinophane complexes has shown that substitution on the pyridine ring can be used to tune the electronic properties of the metal center and its catalytic activity. rsc.org Similarly, various metal complexes with perfluorinated pyridine-containing ligands have been synthesized, demonstrating that coordination is possible despite the electronic deactivation. princeton.edu

For this compound, it is expected to be a very weakly coordinating ligand due to the combination of severe steric hindrance and low basicity. Its ability to form stable metal complexes would likely be limited to small, highly Lewis-acidic metal centers under favorable conditions.

Advanced Spectroscopic and Crystallographic Characterization of 2,3 Bis Heptafluoropropyl Pyridine

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,3-Bis(heptafluoropropyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the atomic connectivity and environment within the molecule.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the three protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing heptafluoropropyl groups. The proton at the 6-position would likely appear as a doublet of doublets, coupled to the protons at the 4- and 5-positions. The protons at the 4- and 5-positions would also exhibit splitting from each other and the 6-proton, resulting in complex multiplets.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would provide information on all carbon atoms in the molecule. mdpi.comthieme-connect.de The spectrum would show distinct signals for the five carbons of the pyridine ring and the six carbons of the two heptafluoropropyl chains. The carbons attached to the fluorine atoms (C-F) and those of the pyridine ring bonded to the perfluoroalkyl groups are expected to be significantly shifted downfield. researchgate.netchemicalbook.com The signals for the CF₃ and CF₂ groups will appear as quartets and triplets, respectively, in a coupled spectrum due to C-F coupling.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is particularly informative. wikipedia.org It provides details on the electronic environment of the fluorine atoms. huji.ac.il The spectrum is expected to show distinct signals for the CF₃, α-CF₂, and β-CF₂ groups of the two non-equivalent heptafluoropropyl chains. The chemical shifts are typically referenced against a standard like CFCl₃. colorado.eduucsb.edu Complex spin-spin coupling between fluorine nuclei on adjacent carbons (³JFF) and across the molecule would lead to intricate splitting patterns, which can be analyzed to confirm the structure.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.0 - 9.0 | Multiplets | Signals correspond to the three protons on the pyridine ring. |

| ¹³C (Pyridine Ring) | 120 - 160 | Singlets | Chemical shifts are influenced by the strong electron-withdrawing effect of the perfluoroalkyl groups. |

| ¹³C (Heptafluoropropyl) | 105 - 125 | Multiplets (due to C-F coupling) | Signals for CF₃, α-CF₂, and β-CF₂ groups. |

| ¹⁹F (α-CF₂) | -80 to -120 | Multiplets | Coupled to adjacent CF₂ and CF₃ groups. |

| ¹⁹F (β-CF₂) | -120 to -130 | Multiplets | Coupled to adjacent α-CF₂ and CF₃ groups. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups and vibrational modes within a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region. chemsrc.com Vibrations associated with the pyridine ring, such as C-C and C-N stretching, would appear in the 1400-1600 cm⁻¹ range. researchgate.netnist.govrsc.orgrsc.orgresearchgate.net C-H stretching vibrations from the aromatic ring are expected in the 3000-3100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The pyridine ring vibrations are typically Raman active. mdpi.com The symmetric C-F stretching modes would also be observable. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | FTIR/Raman | Weak-Medium |

| C-N Stretch (Ring) | 1400 - 1600 | FTIR/Raman | Medium |

| C-C Stretch (Ring) | 1400 - 1600 | FTIR/Raman | Medium |

| C-F Stretch | 1100 - 1300 | FTIR | Strong |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of a compound and for studying its fragmentation patterns, which can help confirm the structure. nih.gov

Molecular Formula Determination: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₁₁H₃F₁₄N) is a key piece of data for its identification.

Fragmentation Analysis: Under electron ionization (EI) or other ionization techniques, the molecule will fragment in a characteristic manner. Common fragmentation pathways for perfluoroalkylated compounds include the loss of perfluoroalkyl radicals (e.g., •CF₃, •C₂F₅, •C₃F₇) and neutral molecules (e.g., CF₄). The analysis of these fragment ions helps to piece together the molecular structure.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 415.0118 | Molecular Ion |

| [M - F]⁺ | 396.0059 | Loss of a fluorine atom |

| [M - CF₃]⁺ | 346.0151 | Loss of a trifluoromethyl radical |

| [M - C₂F₅]⁺ | 296.0084 | Loss of a pentafluoroethyl radical |

| [M - C₃F₇]⁺ | 246.0117 | Loss of a heptafluoropropyl radical |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique yields precise measurements of bond lengths, bond angles, and torsional angles within the molecule in the solid state.

The crystal structure would reveal the precise orientation of the two heptafluoropropyl groups relative to the pyridine ring and to each other. It would also provide insight into the intermolecular interactions, such as π-π stacking of the pyridine rings or fluorine-fluorine interactions, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the material. While specific data for the target compound is not publicly available, analysis of related structures like bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I) shows how fluorinated pyridine derivatives arrange in a crystal lattice, often involving complex intermolecular forces. nih.gov

Table 4: Expected Structural Parameters from Single-Crystal X-ray Diffraction

| Parameter | Expected Information |

|---|---|

| Bond Lengths | Precise C-C, C-N, C-F, and C-H bond distances. |

| Bond Angles | Angles within the pyridine ring and the perfluoroalkyl chains (e.g., C-C-C, F-C-F). |

| Torsional Angles | Dihedral angles describing the conformation of the heptafluoropropyl groups relative to the pyridine ring. |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I) |

| Pyridine |

Computational and Theoretical Investigations of 2,3 Bis Heptafluoropropyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. For a molecule like 2,3-Bis(heptafluoropropyl)pyridine, DFT calculations could provide valuable insights into its geometry, stability, and reactivity. These calculations typically involve optimizing the molecular structure to find the lowest energy conformation and then computing various electronic properties.

Key parameters derived from DFT that would be crucial for understanding the reactivity profile of this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate electrostatic potential maps, which visualize the charge distribution on the molecular surface. These maps would identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other chemical species. For instance, in studies of other pyridine (B92270) derivatives, DFT has been successfully used to correlate calculated electronic parameters with experimentally observed chemical behavior. iaea.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | - | Relates to electron-donating ability |

| LUMO Energy | - | Relates to electron-accepting ability |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |

| Dipole Moment | - | Indicates overall polarity of the molecule |

Note: This table is for illustrative purposes only, as specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Landscape Analysis

The conformational flexibility of the two heptafluoropropyl groups attached to the pyridine ring is a key aspect of the structure of this compound. Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of a molecule over time. nih.govresearchgate.net

An MD simulation would model the atomic motions of the molecule by solving Newton's equations of motion, providing a trajectory of how the molecule's structure evolves. This allows for the identification of stable conformers and the energy barriers between them. Understanding the preferred conformations is essential as they can significantly influence the molecule's physical and chemical properties. For other flexible molecules, MD simulations have been instrumental in understanding their dynamic behavior in different environments. researchgate.netmdpi.com

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. iaea.org For this compound, calculating the vibrational frequencies would allow for a theoretical IR spectrum to be generated. This predicted spectrum could then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups.

Similarly, theoretical NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can be calculated. This is particularly valuable for fluorinated compounds like this compound, as ¹⁹F NMR is a highly sensitive probe of the local electronic environment. Comparing calculated and experimental NMR spectra can provide detailed structural confirmation.

Table 2: Hypothetical Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value Range |

| Infrared (IR) Spectroscopy | C-F Stretching Frequencies | - |

| Pyridine Ring Vibrations | - | |

| ¹⁹F NMR Spectroscopy | CF₃ Chemical Shift | - |

| CF₂ Chemical Shifts | - | |

| ¹³C NMR Spectroscopy | Aromatic Carbon Shifts | - |

| Aliphatic Carbon Shifts | - |

Note: This table is for illustrative purposes only, as specific data for this compound is not available.

Analysis of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Methodology

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

Specialized Analytical and Mechanistic Methodologies for 2,3 Bis Heptafluoropropyl Pyridine

Electrochemical Characterization of Redox Behavior

No published studies were found that specifically investigate the electrochemical properties of 2,3-Bis(heptafluoropropyl)pyridine. Therefore, no data on its redox potentials, electron transfer kinetics, or behavior in cyclic voltammetry is available.

Investigation of Photophysical Properties

There is no available research on the photophysical properties of this compound. Consequently, information regarding its absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics is not available.

Future Research Avenues and Broader Academic Contributions

Elucidation of Novel Synthetic Routes and Advanced Fluorination Methodologies

The synthesis of pyridines bearing multiple perfluoroalkyl substituents, particularly in adjacent positions, presents a considerable synthetic challenge. The development of novel and efficient synthetic routes to 2,3-Bis(heptafluoropropyl)pyridine would in itself be a significant contribution to synthetic organofluorine chemistry.

Current strategies for the perfluoroalkylation of aromatic systems offer potential pathways that could be adapted and optimized. These include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Methods utilizing palladium, copper, or nickel catalysts to couple pyridine (B92270) precursors with sources of the heptafluoropropyl group are a promising avenue. beilstein-journals.org Research could focus on developing ligands that facilitate the challenging coupling at two adjacent positions on the pyridine ring, overcoming steric hindrance and catalyst deactivation.

Radical Perfluoroalkylation: The use of radical precursors of the heptafluoropropyl group offers a powerful, metal-free alternative. nih.gov Investigations into photoredox catalysis or other radical initiation methods could lead to the direct C-H perfluoroalkylation of appropriately substituted pyridines. jiaolei.group

Cyclocondensation Reactions: Building the pyridine ring from perfluoroalkylated precursors is another viable strategy. Research into the condensation of 1,5-dicarbonyl compounds bearing heptafluoropropyl groups with ammonia (B1221849) or its equivalents could provide a direct route to the target molecule. youtube.com This approach would require the synthesis and handling of potentially unstable perfluorinated carbonyl compounds.

The successful synthesis would not only provide access to this specific molecule but also likely result in the development of new, broadly applicable fluorination and perfluoroalkylation methodologies.

Discovery of Distinct Reactivity Profiles Influenced by Perfluoroalkyl Substitution

The presence of two strongly electron-withdrawing heptafluoropropyl groups at the C2 and C3 positions is expected to dramatically alter the reactivity of the pyridine ring. The electron density of the aromatic system will be significantly reduced, making it highly susceptible to nucleophilic attack. numberanalytics.com

Future research will likely uncover unique reactivity patterns, including:

Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the nitrogen atom (C4 and C6) are expected to be highly activated towards nucleophilic attack. Studies with a variety of nucleophiles would map out the regioselectivity and reactivity of these positions.

Reactions at the Nitrogen Atom: While pyridine is basic, the strong inductive effect of the two heptafluoropropyl groups will significantly decrease the basicity of the nitrogen atom. numberanalytics.com Quantifying this effect and studying the nitrogen's ability to act as a ligand or be alkylated would provide valuable electronic data.

Reactivity of the Perfluoroalkyl Chains: The heptafluoropropyl groups themselves could potentially undergo reactions, although the strength of the C-F bond makes them generally inert. researchgate.net

Understanding these reactivity profiles will expand our knowledge of how multiple perfluoroalkyl substituents influence the behavior of heterocyclic systems.

Strategic Utilization as a Precursor in Complex Organic Synthesis

Perfluoroalkylated heterocycles are valuable building blocks in the synthesis of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. nih.govThis compound , once synthesized, could serve as a versatile precursor for a range of new compounds.

Potential applications as a precursor include:

Pharmaceutical and Agrochemical Scaffolds: The unique properties conferred by the perfluoroalkyl groups, such as increased metabolic stability and lipophilicity, make this a desirable scaffold for new bioactive compounds. nih.gov

Advanced Materials: Incorporation of this unit into polymers or other materials could lead to novel properties, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. nih.gov

Ligand Development: The modified electronic properties of the pyridine ring could be exploited in the design of new ligands for catalysis, with potential applications in transition-metal-catalyzed reactions. nih.gov

The development of synthetic methodologies to functionalize This compound would unlock its potential as a key intermediate in the creation of a new generation of functional molecules.

Advancements in Fundamental Organofluorine and Nitrogen Heterocyclic Chemistry

The study of This compound will undoubtedly contribute to a deeper understanding of fundamental chemical principles.

Key areas of academic contribution include:

Structure-Property Relationships: Detailed analysis of the compound's physical and spectroscopic properties will provide valuable data on the influence of vicinal perfluoroalkyl groups on aromatic systems. This includes bond lengths, bond angles, and spectroscopic shifts (NMR, IR, etc.).

Computational Chemistry: Theoretical studies can complement experimental work by providing insights into the electronic structure, reactivity, and conformational preferences of the molecule. nih.govnih.gov This can aid in predicting reactivity and designing new synthetic routes.

Expanding the Chemical Space: The synthesis and characterization of this and related compounds expand the known "chemical space" of organofluorine and heterocyclic compounds, providing new structures for screening in various applications and for further academic study. mdpi.com

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2,3-Bis(heptafluoropropyl)pyridine, and what critical parameters influence yield and purity?

- Methodological Answer : Fluorinated pyridines are typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For this compound, a plausible route involves introducing heptafluoropropyl groups to a pyridine precursor using palladium-catalyzed coupling (e.g., Suzuki-Miyaura) under inert conditions. Key parameters include:

- Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄) with ligands that stabilize oxidative addition intermediates.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) to enhance fluorocarbon solubility and reaction homogeneity.

- Temperature control : Maintaining 80–120°C to balance reaction rate and side-product formation.

- Purification : Column chromatography or recrystallization to isolate the product from unreacted fluorinated reagents .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Fluorinated pyridines often exhibit acute toxicity and irritancy. Based on analogous compounds (e.g., 2,4,6-trimethylpyridine and tris(2-pyridyl)phosphine):

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95/P99) for aerosolized particles .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow to mitigate inhalation risks.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

- Storage : Keep in sealed containers under nitrogen, away from oxidizers and moisture .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹⁹F NMR (376 MHz) identifies fluorinated substituents via characteristic splitting patterns (e.g., -CF₂-CF₃ groups at δ -80 to -120 ppm). ¹H NMR resolves pyridine ring protons (δ 7–9 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities. High-resolution MS confirms molecular weight (expected [M+H]⁺ ~435 Da) .

- Elemental analysis : Validate C/F/N ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. What experimental design considerations are crucial for optimizing the synthesis of this compound to minimize byproduct formation?

- Methodological Answer :

- DOE (Design of Experiments) : Use factorial designs to test variables like catalyst loading (0.5–5 mol%), stoichiometry (1:2 to 1:3 pyridine:fluorocarbon), and reaction time (12–48 hrs).

- Byproduct mitigation : Monitor for defluorination (via ¹⁹F NMR) and aryl-aryl coupling side products. Additives like silver oxide can suppress protodefluorination .

- Scale-up challenges : Ensure consistent mixing in continuous flow reactors to avoid hot spots, which degrade fluorinated intermediates .

Q. How do researchers resolve contradictions in reported toxicity data for fluorinated pyridine derivatives during risk assessment?

- Methodological Answer : Discrepancies in SDS data (e.g., skin irritation classifications in vs. 3) require:

- In vitro assays : Use EpiDerm™ models to quantify skin irritation potential (OECD TG 439).

- Dose-response studies : Establish NOAEL (No Observed Adverse Effect Level) via rodent inhalation exposure trials.

- Literature triangulation : Cross-reference peer-reviewed studies (e.g., PubChem, EPA DSSTox) to validate hazard classifications .

Q. What methodologies are effective in studying the electronic effects of heptafluoropropyl groups on the pyridine ring's reactivity?

- Methodological Answer :

- DFT calculations : Use Gaussian 16 to model electron-withdrawing effects on HOMO/LUMO levels. Compare Mulliken charges at pyridine nitrogen vs. fluorinated analogs .

- Electrochemical analysis : Cyclic voltammetry in anhydrous acetonitrile quantifies redox potentials, revealing shifts due to -CF₂CF₂CF₃ substituents.

- Catalytic screening : Test ligand performance in Pd-catalyzed cross-couplings; fluorinated pyridines often enhance oxidative addition rates but reduce catalyst turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.